5-(tert-Butyl)-[1,1'-biphenyl]-2-amine
CAS No.:
Cat. No.: VC13773266
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine -](/images/structure/VC13773266.png)
Specification
Molecular Formula | C16H19N |
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Molecular Weight | 225.33 g/mol |
IUPAC Name | 4-tert-butyl-2-phenylaniline |
Standard InChI | InChI=1S/C16H19N/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3 |
Standard InChI Key | BAGPVLYGSZKWDX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Analysis
The molecular formula of 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine is C₁₆H₁₉N, corresponding to a biphenyl backbone with a tert-butyl (-C(CH₃)₃) group at the 5-position and an amine (-NH₂) group at the 2-position . The IUPAC name explicitly denotes this substitution pattern, ensuring unambiguous identification. The tert-butyl group introduces significant steric hindrance, which can influence reactivity and intermolecular interactions, while the amine group provides a site for functionalization via alkylation, acylation, or coordination chemistry .
Synthesis and Manufacturing
Reported Synthetic Routes
While no direct synthesis protocols for 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine are disclosed in the literature, related methodologies suggest feasible pathways. A plausible route involves:
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Suzuki-Miyaura Coupling: Reacting 2-nitro-5-(tert-butyl)biphenyl with a boronic acid derivative to form the biphenyl scaffold, followed by nitro group reduction .
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Buchwald-Hartwig Amination: Introducing the amine group via palladium-catalyzed coupling of a brominated biphenyl precursor with ammonia or an amine source .
The tert-butyl group could be introduced early via Friedel-Crafts alkylation or through the use of pre-functionalized starting materials, as seen in the synthesis of 2,4-di-tert-butyl-5-aminophenol .
Industrial-Scale Production
Reagentia lists the compound in quantities up to 25g, priced at €734.01 per 25g package, indicating small-scale production tailored to research needs . The absence of bulk pricing suggests limited demand for industrial applications, though this may evolve with emerging uses.
Physicochemical Properties
Physical Properties
The tert-butyl group enhances lipophilicity, rendering the compound insoluble in aqueous media but soluble in toluene, dichloromethane, or tetrahydrofuran . Stability data are lacking, but analogous aromatic amines require storage under argon to prevent oxidation .
Chemical Reactivity
The primary amine group enables reactions typical of anilines:
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Diazotization: Generation of diazonium salts for coupling reactions .
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Coordination Chemistry: Binding to metal centers in catalysis or materials science .
Steric hindrance from the tert-butyl group may slow electrophilic substitution at the 4-position of the amine-bearing ring, directing reactivity to less hindered sites .
Applications and Research Utility
Pharmaceutical Intermediates
While no direct biological data exist, structurally similar tert-butyl-substituted amines serve as intermediates in anticancer agents. For instance, tert-butyl esters of glutamic acid analogs inhibit glutaminolysis in cancer cells . The biphenyl scaffold is prevalent in kinase inhibitors, suggesting potential for drug discovery .
Materials Science
The planar biphenyl system and bulky tert-butyl group could stabilize conjugated polymers or liquid crystals. Analogous compounds like 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) are used as optical brighteners, hinting at applications in fluorescence-based materials .
Quantity | Price (€, excl. VAT) | Catalog Number |
---|---|---|
1g | 166.87 | R01XCQJ,1g |
5g | 327.77 | R01XCQJ,5g |
10g | 497.62 | R01XCQJ,10g |
25g | 734.01 | R01XCQJ,25g |
Data sourced from Reagentia . Pricing scales sublinearly, reflecting economies of scale in synthesis.
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields .
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Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of biphenyl motifs in drug design .
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Materials Characterization: Investigating photophysical properties for optoelectronic applications .
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